Cas no 2880-58-2 (Methoxybenzoquinone)

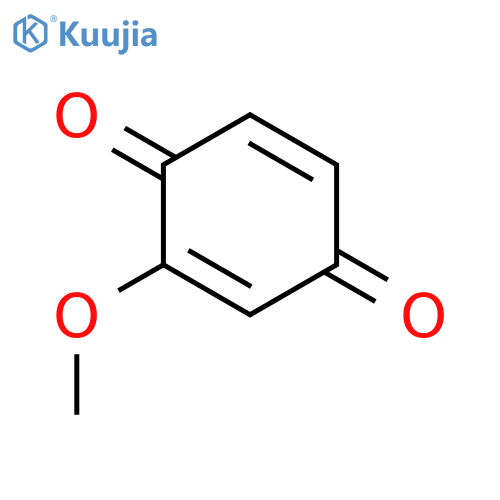

Methoxybenzoquinone structure

商品名:Methoxybenzoquinone

Methoxybenzoquinone 化学的及び物理的性質

名前と識別子

-

- 2-Methoxycyclohexa-2,5-diene-1,4-dione

- Methoxybenzoquinone

- 2,5-Cyclohexadiene-1,4-dione,2-methoxy-

- 2-methoxy-2,5-Cyclohexadiene-1,4-dione

- 2-methoxy-p-benzoquinone

- Methoxy-p-benzoquinone

- p-Benzoquinone,methoxy

- 4JG695W2CX

- AMY42111

- NSC-508876

- NSC 508876

- MCW

- 2-Methoxy-1,4-benzoquinone

- AKOS015851615

- METHYL 4-(((6-CHLORO-5-NITROPYRIMIDIN-4-YL)AMINO)METHYL)BENZOATE

- 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-

- 2-methoxybenzoquinone

- 2 -methoxy-p-benzoquinone

- A856292

- methoxy-1,4-benzoquinone

- CHEBI:173575

- CCRIS 7149

- D91432

- p-Benzoquinone, methoxy

- MFCD00144755

- 2-Methoxy-[1,4]benzoquinone

- CHEMBL430845

- AS-64806

- 2-methoxyquinone

- BDBM50130360

- ghl.PD_Mitscher_leg0.149

- NCIOpen2_003694

- 2880-58-2

- FT-0693820

- SCHEMBL49620

- DTXSID00182991

- Q27463090

- M1045

- NSC508876

- PD138963

- 2-methoxybenzo-1,4-quinone

- DB-067997

-

- MDL: MFCD00144755

- インチ: InChI=1S/C7H6O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3

- InChIKey: ZJKWJHONFFKJHG-UHFFFAOYSA-N

- ほほえんだ: COC1=CC(=O)C=CC1=O

計算された属性

- せいみつぶんしりょう: 138.03200

- どういたいしつりょう: 138.032

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 43.4A^2

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.22

- ゆうかいてん: 145.0 to 149.0 deg-C

- ふってん: 246.7 °C at 760 mmHg

- フラッシュポイント: 105.9 °C

- 屈折率: 1.513

- PSA: 43.37000

- LogP: 0.22470

- ようかいせい: 使用できません

- じょうきあつ: 0.0±0.5 mmHg at 25°C

- かんど: 空気感受性、光感受性

Methoxybenzoquinone セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

- リスク用語:R36/37/38

- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する

Methoxybenzoquinone 税関データ

- 税関コード:2914690090

- 税関データ:

中国税関コード:

2914690090概要:

2914690090その他のキノン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

要約:

2914690090その他のキノン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

Methoxybenzoquinone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1045-1g |

Methoxybenzoquinone |

2880-58-2 | 99.0%(GC) | 1g |

¥970.0 | 2022-06-10 | |

| Chemenu | CM203208-250mg |

2-Methoxycyclohexa-2,5-diene-1,4-dione |

2880-58-2 | 95% | 250mg |

$*** | 2023-03-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1045-5g |

Methoxybenzoquinone |

2880-58-2 | 99.0%(GC) | 5g |

¥3290.0 | 2023-09-02 | |

| Fluorochem | 229015-5g |

2-Methoxycyclohexa-2,5-diene-1,4-dione |

2880-58-2 | 95% | 5g |

£254.00 | 2022-02-28 | |

| Ambeed | A915198-250mg |

2-Methoxycyclohexa-2,5-diene-1,4-dione |

2880-58-2 | 98% | 250mg |

$32.0 | 2025-02-24 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023786-1g |

Methoxybenzoquinone |

2880-58-2 | ≥99%(GC) | 1g |

¥670 | 2024-05-24 | |

| eNovation Chemicals LLC | D500726-1g |

2-Methoxycyclohexa-2,5-diene-1,4-dione |

2880-58-2 | 97% | 1g |

$160 | 2024-05-24 | |

| eNovation Chemicals LLC | D500726-5g |

2-Methoxycyclohexa-2,5-diene-1,4-dione |

2880-58-2 | 97% | 5g |

$292 | 2024-05-24 | |

| Chemenu | CM203208-10g |

2-Methoxycyclohexa-2,5-diene-1,4-dione |

2880-58-2 | 95% | 10g |

$*** | 2023-03-31 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M140181-5g |

Methoxybenzoquinone |

2880-58-2 | >99.0%(GC) | 5g |

¥3192.90 | 2023-09-02 |

Methoxybenzoquinone 関連文献

-

Zachary Deller,Lathe A. Jones,Subashani Maniam Green Chem. 2021 23 4955

-

Youngeun Jung,Ikyon Kim Org. Biomol. Chem. 2016 14 10454

-

Narayan Ch. Jana,Subrat Sethi,Ratnakar Saha,Bidraha Bagh Green Chem. 2022 24 2542

-

Chellamuthu Balraj,Angupillai Satheshkumar,Karuppasamy Ganesh,Kuppanagounder P. Elango RSC Adv. 2012 2 12384

-

Katharina Hupperich,Xenia A. M. Mutke,Mohammad Sajjad Abdighahroudi,Mischa Jütte,Torsten C. Schmidt,Holger V. Lutze Environ. Sci.: Water Res. Technol. 2020 6 2597

2880-58-2 (Methoxybenzoquinone) 関連製品

- 3117-03-1(2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione)

- 530-55-2(2,6-Dimethoxy-1,4-benzoquinone)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2880-58-2)Methoxybenzoquinone

清らかである:99%/99%/99%

はかる:5.0g/10.0g/25.0g

価格 ($):174.0/348.0/833.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:2880-58-2)2-Methoxycyclohexa-2,5-diene-1,4-dione

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ